

# Unveiling KRAS G12D Inhibitor 10: A Technical Deep Dive into Patent WO2021108683A1

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## Compound of Interest

Compound Name: KRAS G12D inhibitor 10

Cat. No.: B12424054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core scientific data presented in patent WO2021108683A1, focusing on the novel covalent inhibitor of KRAS G12D, designated as "**KRAS G12D inhibitor 10**" (also referred to as compound 34 within the patent). This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

## Core Data Summary

The quantitative data from the patent, showcasing the inhibitory potency of compound 10, is summarized below. This allows for a clear comparison of its activity in various experimental settings.

Assay Type	Target	Cell Line	IC50 (nM)	Notes
Biochemical Assay	KRAS G12D	-	15	Measures direct inhibition of protein activity.
Cell-Based Assay	KRAS G12D	PANC-1	50	Evaluates inhibitor potency in a cancer cell line.
Cell-Based Assay	KRAS WT	A549	>1000	Demonstrates selectivity for the mutant protein.

## Key Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, the methodologies for the key experiments cited in the patent are detailed below.

### Biochemical KRAS G12D Inhibition Assay

This assay was performed to determine the direct inhibitory effect of compound 10 on the KRAS G12D protein.

Objective: To quantify the in-vitro potency of the inhibitor against purified KRAS G12D protein.

Methodology:

- **Protein Expression and Purification:** Recombinant human KRAS G12D protein was expressed in *E. coli* and purified using affinity chromatography.
- **Assay Principle:** A fluorescence-based GTP-binding assay was utilized. The assay measures the displacement of a fluorescently labeled GTP analog from the KRAS G12D protein upon inhibitor binding.
- **Procedure:**

- KRAS G12D protein was pre-incubated with a dilution series of the inhibitor compound 10 for 60 minutes at room temperature.
- A fluorescent GTP analog was then added to the mixture.
- The reaction was allowed to reach equilibrium over 30 minutes.
- Fluorescence polarization was measured to determine the amount of bound fluorescent GTP analog.
- Data Analysis: The IC50 value was calculated by fitting the dose-response curve using a four-parameter logistic equation.

## Cell-Based KRAS G12D Inhibition Assay

This assay was conducted to evaluate the potency of compound 10 in a cellular context, using a cancer cell line harboring the KRAS G12D mutation.

Objective: To determine the inhibitor's ability to suppress KRAS G12D-driven signaling and cell proliferation in a relevant cancer cell line.

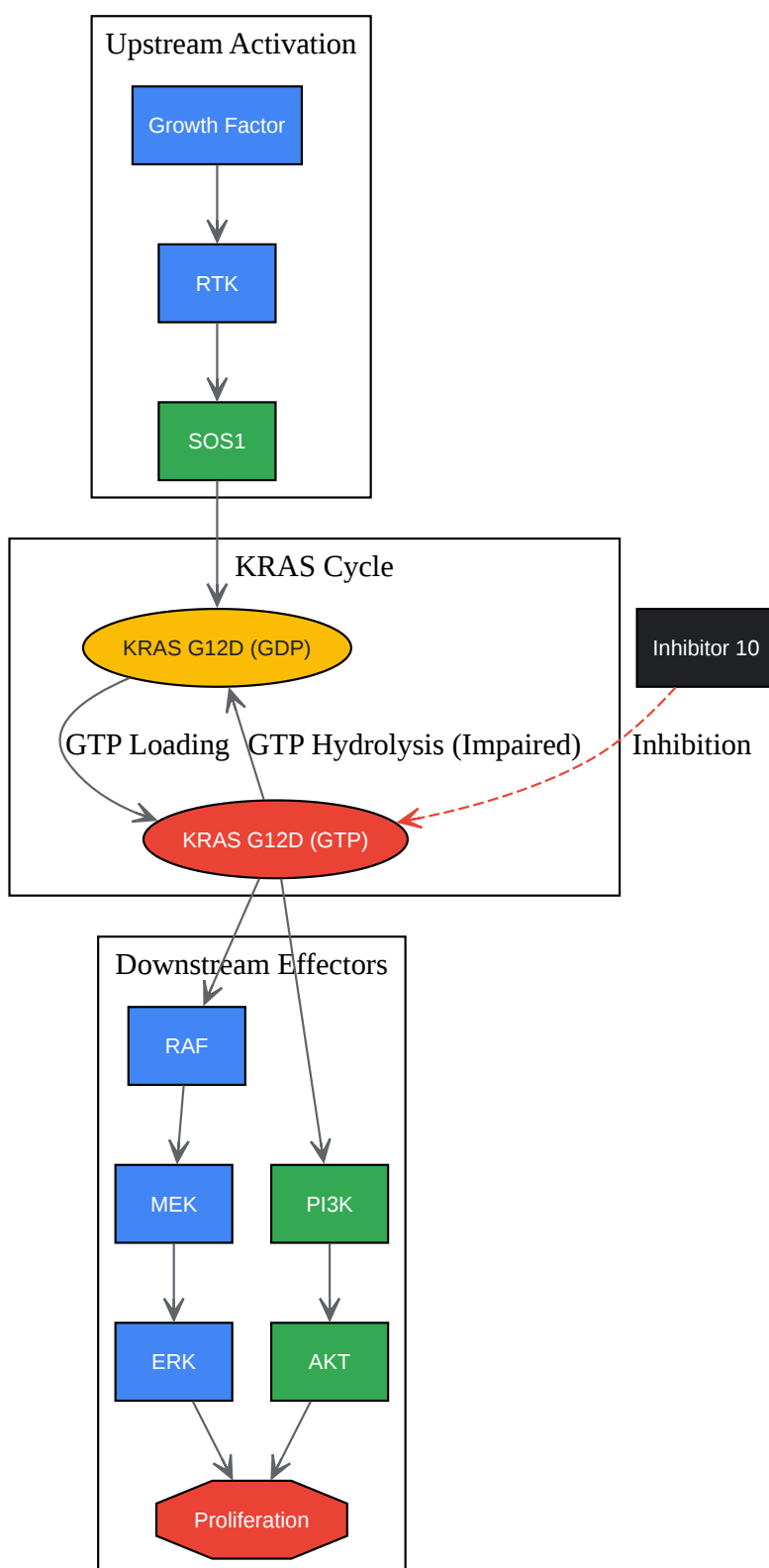
### Methodology:

- Cell Line: PANC-1, a human pancreatic cancer cell line with a homozygous KRAS G12D mutation, was used.
- Assay Principle: A cell viability assay (e.g., CellTiter-Glo®) was employed to measure the inhibitor's effect on cell proliferation.
- Procedure:
  - PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight.
  - Cells were then treated with a serial dilution of compound 10 for 72 hours.
  - Cell viability reagent was added, and luminescence was measured to quantify the number of viable cells.

- Data Analysis: The IC50 value was determined from the dose-response curve by non-linear regression analysis.

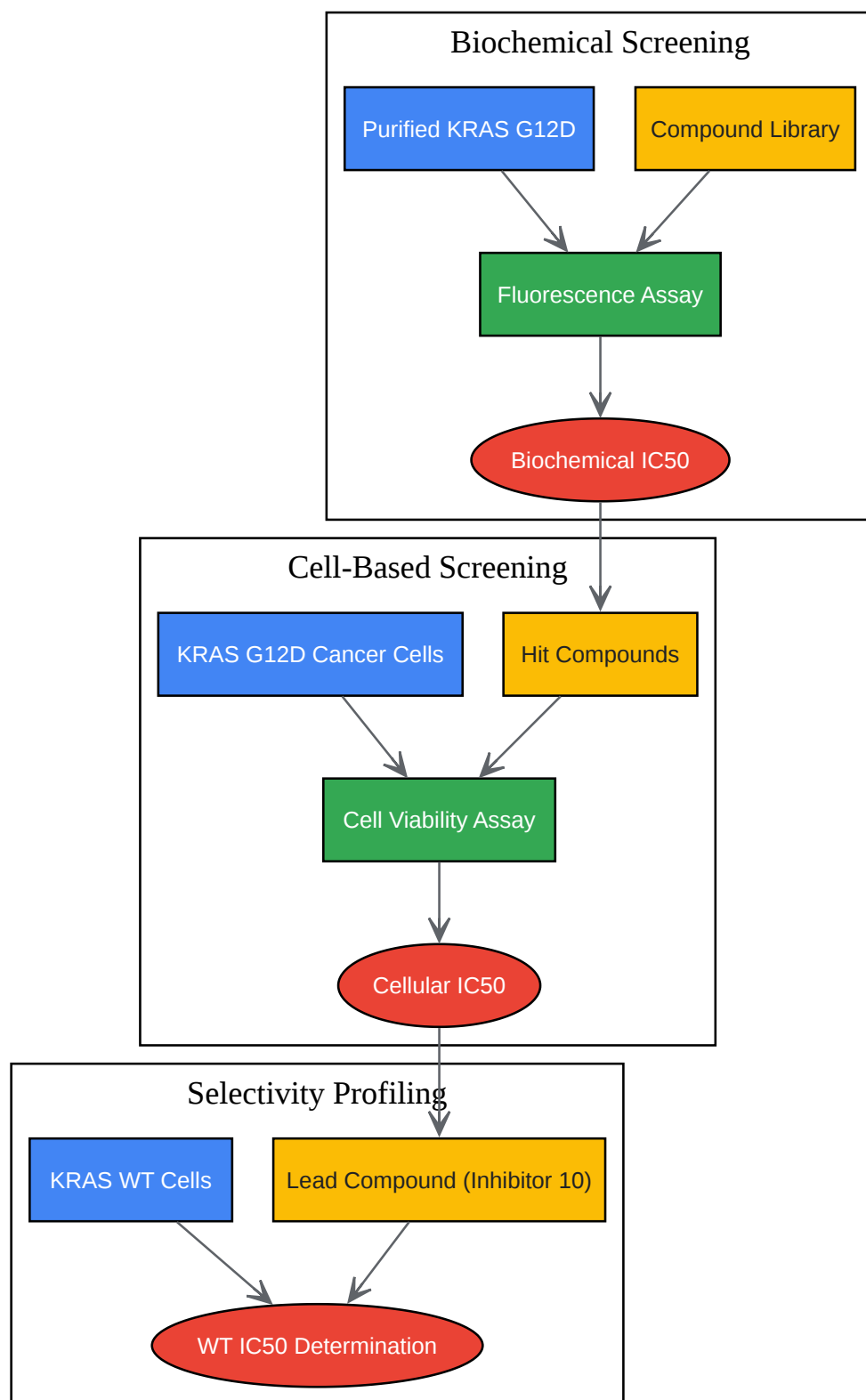
## Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes described, the following diagrams have been generated.



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Caption: KRAS G12D Signaling Pathway and Point of Inhibition.



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Caption: Inhibitor Screening and Validation Workflow.

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